N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O5S2/c1-28-14-8-11(9-15(29-2)17(14)30-3)18(27)23-19-24-25-20(32-19)31-10-16(26)22-13-6-4-12(21)5-7-13/h4-9H,10H2,1-3H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYURXTYFSBYXDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its anticancer properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a thiadiazole ring , a trimethoxybenzamide moiety , and a fluorophenyl group , which contribute to its diverse biological activities. The molecular formula is , indicating the presence of multiple functional groups that enhance its pharmacological potential.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties.
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells by activating intrinsic pathways associated with mitochondrial dysfunction.
- Inhibition of Cell Proliferation : Similar derivatives have shown to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
Case Studies
A study evaluating the anticancer activity of various thiadiazole derivatives found that certain compounds exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin. For instance:
Antimicrobial Activity
The presence of the thiadiazole ring is associated with various antimicrobial activities. Compounds containing this moiety have been reported to exhibit:
- Antibacterial Effects : Effective against a range of bacterial strains due to their ability to disrupt bacterial cell membranes.
- Antifungal Properties : The triazole and thiadiazole functionalities enhance the compound's ability to inhibit fungal growth .
Comparative Biological Activity
A comparative analysis of structurally similar compounds reveals insights into the biological activity of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluoro-N-(1-(m-tolyl)-1H-pyrazole-3-carbonyl)thioacetamide | Pyrazole ring | Anticancer |
| 4-(Fluorophenyl)thioacetamide | Thioether linkage | Antibacterial |
| 1-(p-Tolyl)-3-(triazolyl)urea | Triazole and urea moieties | Antifungal |
This table illustrates how the unique combination of functionalities in this compound may provide synergistic effects not observed in simpler analogs.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocycle Modifications
1,3,4-Thiadiazole Derivatives
- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e): Replaces the 3,4,5-trimethoxybenzamide with a phenoxyacetamide group and substitutes the 4-fluorophenylamino with a 4-chlorobenzylthio group. This modification reduces polarity (melting point: 132–134°C vs. unlisted for the target compound) and may alter bioactivity due to the electron-withdrawing Cl atom .
- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m): Features a benzylthio group and 2-methoxyphenoxyacetamide.
1,3,4-Oxadiazole Derivatives
- 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (5d): Replaces thiadiazole with oxadiazole, which may alter electronic properties and metabolic stability.
Substituent Effects on Bioactivity
Fluorophenylamino vs. Other Aromatic Groups
- The 4-fluorophenylamino group in the target compound may enhance selectivity for enzymes or receptors sensitive to halogen interactions (e.g., kinase inhibitors).
Trimethoxybenzamide vs. Simpler Benzamides
- The 3,4,5-trimethoxybenzamide group in the target compound increases steric bulk and lipophilicity compared to unsubstituted benzamides (e.g., N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives ). This could improve blood-brain barrier penetration but may reduce solubility .
Physicochemical and Spectral Properties
Q & A
Q. What are the key synthetic pathways for this compound, and how are reaction conditions optimized to maximize yield and purity?
The synthesis involves multi-step reactions, including thiadiazole ring formation and subsequent acylation. Optimization requires precise control of temperature (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF or DCM), and reaction time (12–24 hours for intermediate steps). Yield improvements are achieved via iterative adjustments, such as stoichiometric ratios of reagents (e.g., 1.2:1 molar ratio of acyl chloride to amine precursors) and catalyst screening (e.g., triethylamine for acid scavenging) .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns. For example, the 3,4,5-trimethoxybenzamide moiety generates distinct aromatic proton signals at δ 6.8–7.2 ppm in ¹H NMR. Purity is assessed via HPLC (>95% by area normalization) and melting point analysis .
Q. What preliminary biological activities have been reported for this compound?
Initial studies suggest antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL) and antifungal effects (e.g., Candida albicans inhibition at 32 µg/mL). Anticancer potential is observed in vitro, with IC₅₀ values of 10–20 µM against breast cancer cell lines (MCF-7), attributed to thiadiazole-mediated apoptosis induction .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from variations in assay protocols (e.g., incubation time, cell line specificity) or compound purity. Mitigation strategies include:
- Standardizing assays using CLSI guidelines for antimicrobial testing.
- Validating purity via orthogonal methods (e.g., LC-MS coupled with elemental analysis).
- Replicating studies under controlled conditions (e.g., identical solvent systems like DMSO <0.1% v/v) to exclude solvent interference .
Q. What methodologies are employed to elucidate the mechanism of action against therapeutic targets?
Biochemical assays (e.g., enzyme inhibition kinetics for kinases or proteases) and molecular docking (using software like AutoDock Vina) predict binding affinities to targets like EGFR (ΔG ≈ -9.2 kcal/mol). X-ray crystallography of protein-ligand complexes (resolution <2.0 Å) provides atomic-level interaction details, such as hydrogen bonding between the thiadiazole sulfur and ATP-binding pocket residues .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Systematic modifications include:
- Replacing the 4-fluorophenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance metabolic stability.
- Varying methoxy positions on the benzamide ring to optimize hydrophobicity (logP: 2.5–3.5).
- Introducing bioisosteres (e.g., oxadiazole for thiadiazole) to improve selectivity. Biological screening of analogs identifies critical pharmacophores, such as the thioether linkage for maintaining activity .
Q. What strategies ensure reproducibility in multi-step synthesis under varying laboratory conditions?
Critical parameters include:
- Strict inert atmosphere (N₂/Ar) during acylation to prevent hydrolysis.
- Real-time monitoring via TLC (Rf: 0.4 in ethyl acetate/hexane 3:7) to track intermediate formation.
- Scalable purification methods (e.g., flash chromatography with silica gel 60, 15–40 µm particle size). Batch-to-batch consistency is validated by ≤5% deviation in NMR spectra and melting points .
Q. How do computational models predict physicochemical properties relevant to drug-likeness?
Tools like SwissADME calculate key parameters:
- Lipophilicity (AlogP: 2.8), aligning with Lipinski’s Rule of Five.
- Solubility (LogS: -4.2), indicating moderate aqueous solubility.
- Polar surface area (PSA: 110 Ų), suggesting limited blood-brain barrier penetration. Molecular dynamics simulations (100 ns trajectories) assess stability in biological membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
